molecular formula C8H7N3O B3320785 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde CAS No. 1263059-02-4

6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

Cat. No.: B3320785
CAS No.: 1263059-02-4
M. Wt: 161.16 g/mol
InChI Key: KYWSVSMGCCNXCT-UHFFFAOYSA-N
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Description

6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde (CAS 1263059-02-4) is a high-purity chemical building block featuring a fused, planar pyrazolo[1,5-a]pyrimidine core with a methyl substituent at position 6 and a reactive aldehyde group at position 3 . This scaffold is renowned in medicinal chemistry for its role as a privileged structure in targeted cancer therapy, exhibiting potent protein kinase inhibitor (PKI) activity . The aldehyde functional group is a key synthetic handle, enabling versatile derivatization through condensation reactions to form hydrazones or Schiff bases, which is pivotal for creating diverse compound libraries for drug discovery . Researchers value this compound for developing inhibitors against critical kinases such as CK2, EGFR, B-Raf, and PI3Kδ, which are key regulators in cellular signalling pathways frequently disrupted in cancers like non-small cell lung cancer (NSCLC) and melanoma . Its rigid, planar structure enables strong interactions with biological targets through hydrogen bonding, hydrophobic interactions, and π–π stacking . Beyond oncology, the pyrazolo[1,5-a]pyrimidine core is also explored for its applications in material science due to significant photophysical properties . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O/c1-6-2-9-8-7(5-12)3-10-11(8)4-6/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYWSVSMGCCNXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=C(C=N2)C=O)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401212078
Record name Pyrazolo[1,5-a]pyrimidine-3-carboxaldehyde, 6-methyl-
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URL https://comptox.epa.gov/dashboard/DTXSID401212078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1263059-02-4
Record name Pyrazolo[1,5-a]pyrimidine-3-carboxaldehyde, 6-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263059-02-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazolo[1,5-a]pyrimidine-3-carboxaldehyde, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401212078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde typically involves the cyclocondensation of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This reaction is carried out under controlled conditions to ensure the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar cyclocondensation reactions. The process is optimized for yield and purity, often involving multiple purification steps to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the aldehyde group to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: 6-Methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid.

    Reduction: 6-Methylpyrazolo[1,5-a]pyrimidine-3-methanol.

    Substitution: Various substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

Pyrazolo[1,5-a]pyrimidines are a class of fused, N-heterocyclic compounds that contain pyrazole and pyrimidine rings . Pyrazolo[1,5-a]pyrimidines exhibit a variety of biological activities, including antimicrobial, anticancer, antianxiety, antiproliferative, analgesic, and antioxidant properties. They also act as carboxylesterase, translocator protein and PDE10A inhibitors, and selective kinase inhibitors . Due to their diverse properties, they are used in medicinal chemistry, material sciences, and drug discovery .

Synthesis and Functionalization

Pyrazolo[1,5-a]pyrimidine derivatives can be modified at positions 2, 3, 5, 6, and 7 through the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles . While various research efforts focus on pyrazolo[1,5-a]pyrimidine derivatives, more recent studies aim to improve known reaction protocols, and innovative synthesis methods continue to emerge .

Applications

Pyrazolo[1,5-a]pyrimidine derivatives have a high impact in medicinal chemistry and have uses as selective protein inhibitors, and in psychopharmacological applications . Examples of commercial molecules that contain this scaffold include Indiplon, Lorediplon, Zaleplon, Dorsomorphin, Reversan, Pyrazophos, Presatovir, and Anagliptin .

Mechanism of Action

The mechanism of action of 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This inhibition can lead to various biological effects, including anticancer activity .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs of 6-methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde include:

  • Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate (Similarity: 0.96): The ethyl ester and amino groups increase lipophilicity, favoring blood-brain barrier penetration, while the ester moiety allows prodrug strategies .
  • 7-Amino-6-nitroazolo[1,5-a]pyrimidines: Nitro and amino substituents at positions 6 and 7 confer high affinity for adenosine A2a receptors (e.g., binding free energy: -9.71 kcal/mol), surpassing selective antagonists like ZM241385 .

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Key Properties/Applications Reference
This compound 6-CH₃, 3-CHO Reactive aldehyde for derivatization
5,7-Dimethylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid 5,7-(CH₃)₂, 3-COOH Enhanced polarity; kinase inhibition
Ethyl 2-aminopyrazolo[1,5-a]pyrimidine-3-carboxylate 2-NH₂, 3-COOEt Prodrug potential; improved lipophilicity
7-Amino-6-nitroazolo[1,5-a]pyrimidines 7-NH₂, 6-NO₂ Adenosine A2a receptor antagonism
Photophysical and Physicochemical Properties

While data specific to the aldehyde derivative are sparse, related compounds exhibit distinct properties:

  • Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid : Boiling point: 333.93°C; water solubility: 1411.54 mg/L . The aldehyde analog likely has lower solubility due to reduced polarity but higher reactivity .

Biological Activity

6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The structure of this compound can be described as follows:

  • Molecular Formula : C_8H_8N_4O
  • Molecular Weight : 180.18 g/mol

This compound features a pyrazolo[1,5-a]pyrimidine core with a methyl group at the 6-position and an aldehyde functional group at the 3-position, contributing to its reactivity and biological activity.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For instance, compounds with similar scaffolds have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the inhibition of specific kinases involved in cancer cell signaling pathways.

CompoundIC50 (µM)Target
This compoundTBDTBD
Zaleplon0.2GABA-A Receptor
Indiplon0.5GABA-A Receptor

Enzymatic Inhibition

The compound has also been studied for its potential as an enzyme inhibitor. It has shown promise in inhibiting phosphoinositide 3-kinase (PI3K) isoforms which are implicated in various diseases including cancer and inflammatory disorders. The selectivity of these inhibitors is crucial for minimizing side effects.

  • Selectivity : Compounds derived from this scaffold have been reported to have IC50 values ranging from low nanomolar to micromolar concentrations against different PI3K isoforms .

Case Studies and Research Findings

  • Inhibition of PI3K : A study demonstrated that pyrazolo[1,5-a]pyrimidines could selectively inhibit the PI3Kδ isoform with IC50 values as low as 2.8 nM, indicating their potential for treating autoimmune diseases and cancers .
  • Antimicrobial Activity : Some derivatives have shown antimicrobial properties against Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways .
  • Psychopharmacological Effects : Similar compounds in this class have been investigated for their sedative and anxiolytic effects, suggesting potential applications in treating anxiety disorders .

The biological activity of this compound is largely attributed to its interaction with various molecular targets:

  • Kinase Inhibition : By binding to specific kinase domains, these compounds can disrupt signaling pathways that promote cell survival and proliferation.
  • Apoptosis Induction : The activation of apoptotic pathways in cancer cells leads to programmed cell death, contributing to tumor regression.
  • Antioxidant Activity : Some studies suggest that these compounds may also exhibit antioxidant properties, protecting cells from oxidative stress .

Q & A

What are the common synthetic routes for preparing 6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde, and how can reaction conditions be optimized for regioselectivity?

Answer:
The synthesis typically involves cyclocondensation of 3-aminopyrazole derivatives with β-enaminoketones or amidines. A regioselective one-pot three-step method using catalysts (e.g., KOH or novel organocatalysts) can enhance efficiency and selectivity . Optimization includes:

  • Temperature control : Higher temperatures (80–100°C) improve cyclization but may require inert atmospheres to avoid side reactions .
  • Catalyst selection : KOH in ethanol promotes regioselective formation of the pyrimidine ring, while novel catalysts (e.g., ionic liquids) can improve yields by 15–20% .
  • Precursor functionalization : Introducing methyl groups early (e.g., methyl-substituted hydrazines) ensures proper positioning .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde
Reactant of Route 2
6-Methylpyrazolo[1,5-a]pyrimidine-3-carbaldehyde

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